![molecular formula C11H6Cl2N2S B2982498 2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 730951-49-2](/img/structure/B2982498.png)
2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile
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Overview
Description
Scientific Research Applications
Photochemical Properties
- Research has shown that irradiation of compounds similar to 2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile in acetonitrile can lead to the formation of corresponding thiazoles and benzonitriles. This indicates potential photochemical applications (Suzuki et al., 1976).
Electrochemical Studies
- A study utilizing a similar compound in electrochemical copolymerization highlighted its potential in developing materials with lower oxidation potentials and higher optical contrasts. This suggests its applicability in material sciences and electrochemistry (Soylemez et al., 2015).
Synthesis of Fused Heterocyclic Derivatives
- The compound has been used in the synthesis of fused heterocyclic derivatives showing anti-tumor activities. This application is significant in medicinal chemistry and pharmaceutical research (Wardakhan et al., 2011).
Catalysis and Chemical Transformations
- In the field of catalysis, studies have demonstrated its use in tandem aza-Piancatelli rearrangement reactions, which are useful for synthesizing various chemical compounds (Reddy et al., 2012).
Complex Formation and Reactivity
- Research involving Re(I) tricarbonyl complexes in acetonitrile revealed insights into solvent-dependent ligand substitution, which is vital for understanding the reactivity of such compounds in various solvents (Stout et al., 2020).
Polymerization and Material Properties
- A study focused on the polymerization of thiophene derivatives in acetonitrile, suggesting the potential use of 2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile in the synthesis of polymers with high electrical conductivity (Jeon et al., 2010).
Chemotherapy Against Tropical Diseases
- Complexes prepared with similar compounds in acetonitrile have been evaluated for activity against Trypanosoma cruzi, indicating potential applications in developing treatments for tropical diseases (Navarro et al., 2000).
Antibacterial and Antimycobacterial Activity
- The synthesis of functionalized thiazole frameworks with this compound has shown promising antibacterial and antimycobacterial activities, highlighting its significance in the development of new antimicrobial agents (Belveren et al., 2017).
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, are known to interact with various biological systems .
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole-containing compounds have been found in many biologically active compounds, suggesting a wide range of potential interactions .
Pharmacokinetics
The compound’s molecular weight is 26914974 , which could influence its pharmacokinetic properties.
Result of Action
Thiazole-containing compounds are known for their diverse pharmacological effects .
Action Environment
The compound’s solubility in water, alcohol, and ether could potentially be influenced by environmental conditions.
properties
IUPAC Name |
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2S/c12-7-1-2-8(9(13)5-7)10-6-16-11(15-10)3-4-14/h1-2,5-6H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZAJQGVLUIXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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